
(Mesitylmethylene)malonic acid diammoniate
概要
説明
(Mesitylmethylene)malonic acid diammoniate is a chemical compound with the molecular formula C₁₃H₂₀N₂O₄ and a molecular weight of 268.32 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a mesityl group attached to a malonic acid backbone.
作用機序
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the biochemical environment .
Biochemical Pathways
(Mesitylmethylene)malonic acid diammoniate may be involved in various biochemical pathways. One such pathway could be the Knoevenagel Condensation, a process involving the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The compound likely interacts with its targets to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
生化学分析
Biochemical Properties
(Mesitylmethylene)malonic acid diammoniate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving malonic acid derivatives, which are essential in metabolic pathways . The interactions of this compound with enzymes such as oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase are particularly noteworthy . These interactions facilitate the conversion of oxaloacetate to malonic semialdehyde and subsequently to malonic acid, highlighting the compound’s role in metabolic processes .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cellular responses to external stimuli . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activity .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, influencing their activity and thereby affecting metabolic pathways . For instance, this compound can inhibit or activate enzymes involved in the synthesis of malonic acid derivatives, leading to alterations in metabolic flux . These molecular interactions are critical for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of temporal effects in experimental studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects . Beyond this range, the compound can cause cellular toxicity and other adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the synthesis and degradation of malonic acid derivatives . The compound’s role in these pathways includes influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound affects its biochemical activity and overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Mesitylmethylene)malonic acid diammoniate typically involves the alkylation of a malonic ester with mesityl bromide, followed by hydrolysis and ammoniation. The general steps are as follows:
Alkylation: The malonic ester is deprotonated using a base such as sodium ethoxide, followed by the addition of mesityl bromide to form the alkylated product.
Hydrolysis: The ester groups are hydrolyzed using aqueous acid to yield the corresponding malonic acid derivative.
Ammoniation: The final step involves the reaction of the malonic acid derivative with ammonia to form the diammoniate salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: (Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Nitrated or halogenated derivatives of the mesityl group.
科学的研究の応用
(Mesitylmethylene)malonic acid diammoniate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing
類似化合物との比較
Malonic acid: A simpler analog without the mesityl group, used in similar organic reactions.
Methylmalonic acid: Contains a methyl group instead of a mesityl group, used in metabolic studies.
Ethylmalonic acid: Contains an ethyl group, used in organic synthesis.
Uniqueness: (Mesitylmethylene)malonic acid diammoniate is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable reagent in organic synthesis and research applications, offering different reactivity patterns compared to its simpler analogs .
特性
IUPAC Name |
azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCMXFYYAAXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


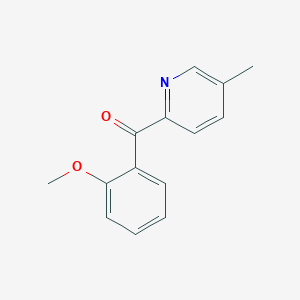
![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)

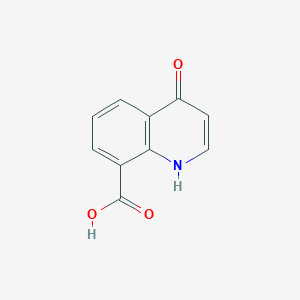
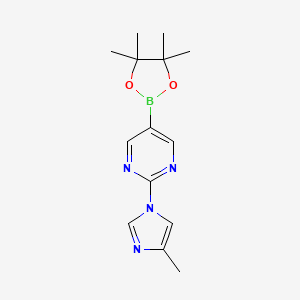
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
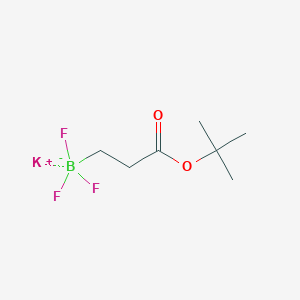
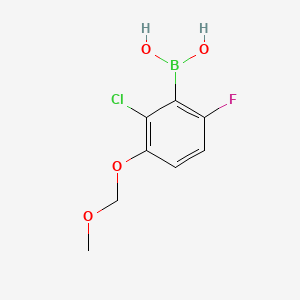

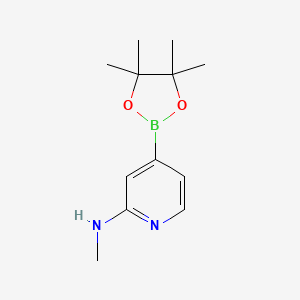
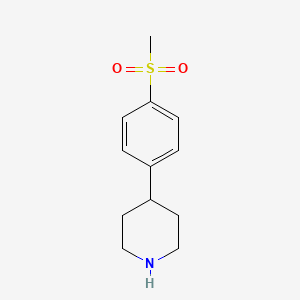
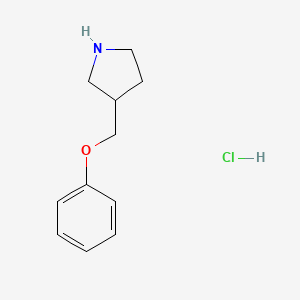
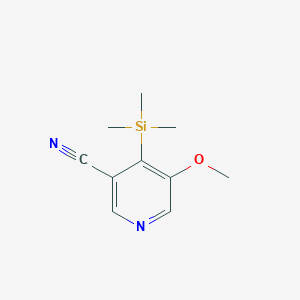
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)
